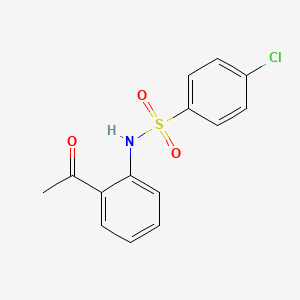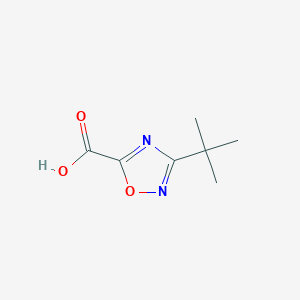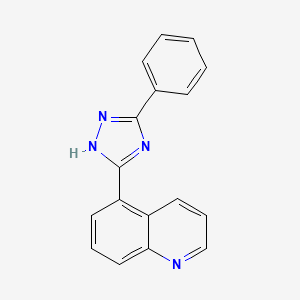
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” is a chemical compound that likely contains an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage connecting these two groups . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would be characterized by the presence of an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide linkage and the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis and Crystal Structure : A one-pot synthesis method under base conditions has been developed for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, yielding high purity and excellent yields. The molecular structure is V-shaped, determined by single crystal X-ray analysis, with significant dihedral angles and hydrogen bonding patterns in its crystal packing (Kobkeatthawin et al., 2017).
Biological Applications
- Antimicrobial and Enzyme Inhibition : Derivatives of N-(dimethylphenyl substituted)-N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and displayed moderate to good activities against Gram-negative and Gram-positive bacteria. They also showed potential as enzyme inhibitors for lipoxygenase and chymotrypsin (Aziz‐ur‐Rehman et al., 2014).
Molecular and Crystal Structure Analysis
- Effect of Chlorine Substitutions on Molecular Conformation : A study on arylsulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, revealed that chlorine substitution does not significantly alter their molecular conformation or intermolecular architecture, maintaining similar crystal packing patterns (Fernandes et al., 2011).
Chemical Reactivity and Applications
- Synthesis and Biological Evaluation of Derivatives : Novel benzenesulfonamide derivatives of N-(4-acetylphenyl)benzene sulphonamide were synthesized and evaluated for their in vitro antitumor activity. These derivatives showed promising results against certain cancer cell lines (Fahim & Shalaby, 2019).
- Carbonic Anhydrase Inhibitory Effects : 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase isoenzymes, indicating potential therapeutic applications (Gul et al., 2016).
Solubility and Thermodynamics
- Solid-Liquid Phase Equilibrium : The solubility and thermodynamic functions of 2-chlorobenzenesulfonamide in various solvents were studied, providing essential data for optimizing reaction and crystallization processes in industrial applications (Wu & Li, 2020).
Crystal Structure Variability
- Conformational Variability in Sulfonamide-Chalcone Hybrids : Sulfonamide-chalcone derivatives exhibited conformational variability in their molecular backbones and benzenesulfonamide moieties, with implications for cytotoxic activity against cancer cell lines (de Castro et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .
Mode of Action
It’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially alter the activity of the target enzymes, leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
Given its potential interaction with cox-1/2 and lipoxygenase-5, it’s plausible that it could influence the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation and other physiological responses .
Result of Action
Based on its potential interaction with cox-1/2 and lipoxygenase-5, it could potentially modulate the production of inflammatory mediators, thereby influencing cellular responses to inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVUUVJLFFFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)
![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)
![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)